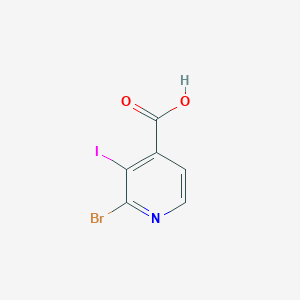

2-Bromo-3-iodo-isonicotinic acid

概要

説明

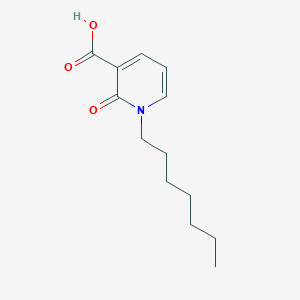

“2-Bromo-3-iodo-isonicotinic acid” is a chemical compound with the empirical formula C6H3BrINO2 . It has a molecular weight of 327.90 . This compound is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Molecular Structure Analysis

The SMILES string for “2-Bromo-3-iodo-isonicotinic acid” is OC(=O)c1ccnc(Br)c1I . This indicates that the compound has a carboxyl group (COOH) and a bromine atom attached to the second carbon of the pyridine ring, and an iodine atom attached to the third carbon .

Physical And Chemical Properties Analysis

The compound is a solid . It has a melting point of 214-215°C . The InChI key for the compound is MCEFUWMDAAYELU-UHFFFAOYSA-N .

科学的研究の応用

Organic Synthesis

“2-Bromo-3-iodo-isonicotinic acid” is a valuable building block in organic synthesis . It can be used in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

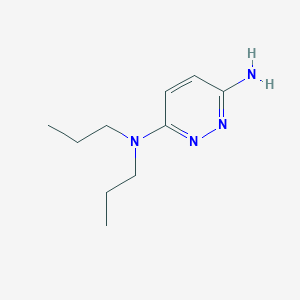

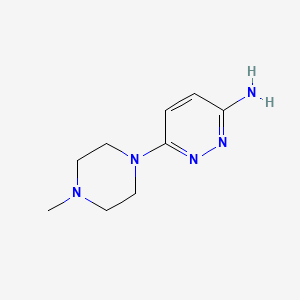

JAK Inhibitors

This compound can be prepared to use as JAK inhibitors . JAK inhibitors are a type of medication that function by inhibiting the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2), thereby interfering with the JAK-STAT signaling pathway. These inhibitors have therapeutic applications in treating autoimmune diseases and cancer .

Protodeboronation

In the field of protodeboronation, “2-Bromo-3-iodo-isonicotinic acid” can be utilized in a radical approach . Protodeboronation is a valuable transformation in organic synthesis, allowing for the removal of the boron moiety at the end of a sequence if required .

Anti-Markovnikov Hydromethylation

This compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that allows for the addition of a hydrogen and a methyl group across a carbon-carbon double bond in an anti-Markovnikov manner .

Solubility Prediction

The descriptors for isonicotinic acid, which “2-Bromo-3-iodo-isonicotinic acid” is a derivative of, can be used to predict partition coefficients and solubility in a host of organic solvents . This can further be used to predict a number of other physicochemical properties .

Metal-Organic Frameworks (MOFs)

“2-Bromo-3-iodo-isonicotinic acid” can potentially be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with unique properties such as high porosity, large surface area, and tunable pore size, which make them useful in a variety of applications, including gas storage, separation, and catalysis .

作用機序

Target of Action

The primary target of 2-Bromo-3-iodo-isonicotinic acid is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the signal transduction pathways of a variety of cytokines and growth factors, which are essential for cell growth, differentiation, and immune function .

Mode of Action

2-Bromo-3-iodo-isonicotinic acid acts as a JAK inhibitor . It binds to the active site of the JAK enzymes, preventing them from phosphorylating and activating signal transducers and activators of transcription (STATs). This inhibits the JAK-STAT signaling pathway, leading to a decrease in the transcription of genes involved in inflammation and cell proliferation .

Biochemical Pathways

The inhibition of the JAK-STAT signaling pathway by 2-Bromo-3-iodo-isonicotinic acid affects several downstream biochemical pathways. These include pathways involved in cell proliferation, differentiation, apoptosis, and immune response . By inhibiting these pathways, the compound can modulate immune responses and inhibit the growth of certain types of cancer cells .

Result of Action

The inhibition of the JAK-STAT signaling pathway by 2-Bromo-3-iodo-isonicotinic acid can lead to a variety of molecular and cellular effects. These include a reduction in inflammation, inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses . These effects make the compound a potential therapeutic agent for autoimmune diseases and certain types of cancer .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-3-iodopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEFUWMDAAYELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590343 | |

| Record name | 2-Bromo-3-iodopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-iodo-isonicotinic acid | |

CAS RN |

848243-29-8 | |

| Record name | 2-Bromo-3-iodopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

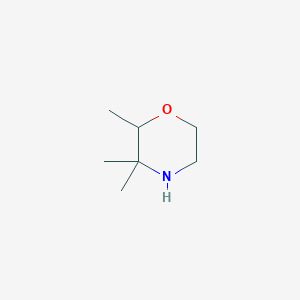

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

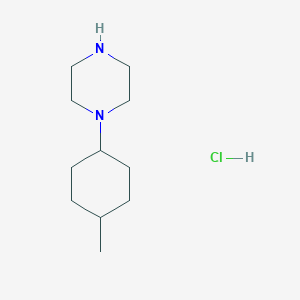

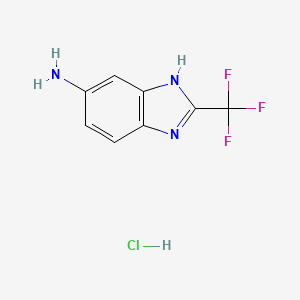

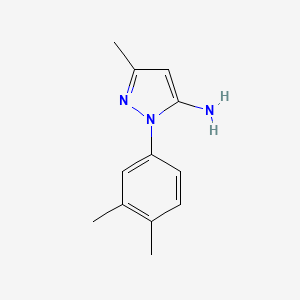

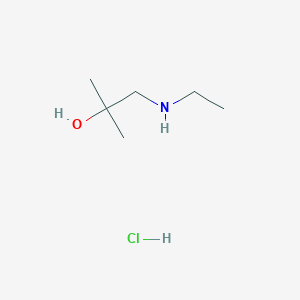

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。